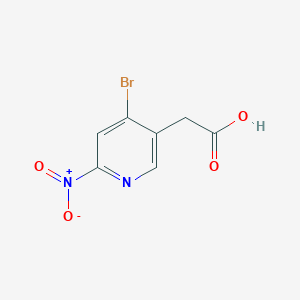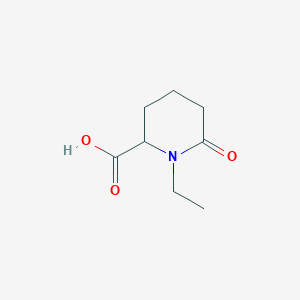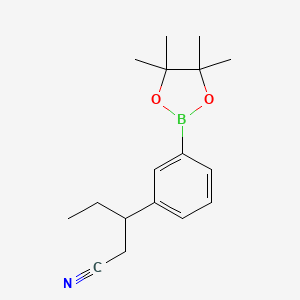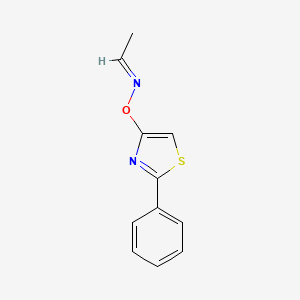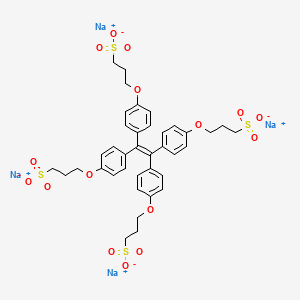
Sodium 3,3',3'',3'''-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) is a complex organic compound with a unique structure characterized by multiple benzene rings and sulfonate groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) typically involves a multi-step process. The starting materials include ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl) and propane-1-sulfonate. The reaction conditions often require the presence of a strong base, such as sodium hydroxide, to facilitate the formation of the sulfonate groups. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. The final product is typically purified using techniques such as crystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols.
Substitution: The benzene rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Alcohols
Substitution: Nitro or sulfonated derivatives
Wissenschaftliche Forschungsanwendungen
Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) involves its interaction with specific molecular targets. The sulfonate groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in both research and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-phosphate)
- **Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-borate)
- **Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-carboxylate)
Uniqueness
What sets Sodium 3,3’,3’‘,3’‘’-((ethene-1,1,2,2-tetrayltetrakis(benzene-4,1-diyl))tetrakis(oxy))tetrakis(propane-1-sulfonate) apart is its high solubility in water and its ability to form stable complexes with various biomolecules. This makes it particularly useful in biological and medical research, where solubility and stability are crucial .
Eigenschaften
Molekularformel |
C38H40Na4O16S4 |
|---|---|
Molekulargewicht |
972.9 g/mol |
IUPAC-Name |
tetrasodium;3-[4-[1,2,2-tris[4-(3-sulfonatopropoxy)phenyl]ethenyl]phenoxy]propane-1-sulfonate |
InChI |
InChI=1S/C38H44O16S4.4Na/c39-55(40,41)25-1-21-51-33-13-5-29(6-14-33)37(30-7-15-34(16-8-30)52-22-2-26-56(42,43)44)38(31-9-17-35(18-10-31)53-23-3-27-57(45,46)47)32-11-19-36(20-12-32)54-24-4-28-58(48,49)50;;;;/h5-20H,1-4,21-28H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
RHOCYBIFFQHCHE-UHFFFAOYSA-J |
Kanonische SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCS(=O)(=O)[O-])C3=CC=C(C=C3)OCCCS(=O)(=O)[O-])C4=CC=C(C=C4)OCCCS(=O)(=O)[O-])OCCCS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Ethyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13150910.png)
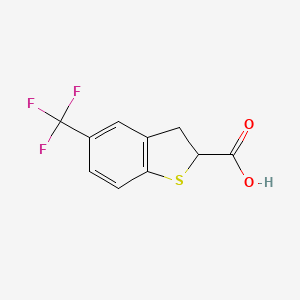
![tert-butyl (3aR,9bR)-1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c]isoquinoline-4-carboxylate](/img/structure/B13150933.png)
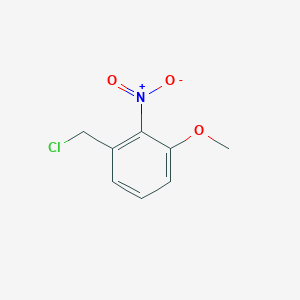
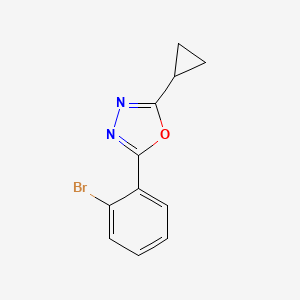
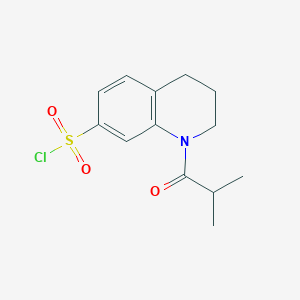


![Methyl 2-methyl-1-oxaspiro[2.7]decane-2-carboxylate](/img/structure/B13150994.png)
